An In-depth Technical Guide to Tetrabutylammonium Dibutyl Phosphate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tetrabutylammonium Dibutyl Phosphate for Researchers and Drug Development Professionals
Tetrabutylammonium (B224687) dibutyl phosphate (B84403) (TBADP) is a quaternary ammonium (B1175870) salt that has garnered significant attention in various scientific and industrial fields, particularly in pharmaceutical analysis and organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and core applications, with a focus on detailed experimental protocols and logical workflows for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
Tetrabutylammonium dibutyl phosphate is an ion pair formed between a tetrabutylammonium cation and a dibutyl phosphate anion.[1] Its chemical structure and properties make it a versatile reagent in various chemical processes.
| Property | Value | Reference |
| CAS Number | 29536-33-2 | [1][2] |
| Molecular Formula | C24H54NO4P | [1][2] |
| Molecular Weight | 451.7 g/mol | [1] |
| IUPAC Name | tetrabutylazanium; dibutyl phosphate | [1][2] |
| Physical Form | Solid | [2] |
| Storage Temperature | Room temperature, under inert atmosphere | [2] |
Synthesis of Tetrabutylammonium Dibutyl Phosphate
A likely synthetic pathway would involve the reaction of Tetrabutylammonium hydroxide (B78521) with dibutyl phosphate.
Experimental Protocol: Synthesis via Neutralization
This protocol is a generalized procedure based on common organic synthesis techniques for salt formation.
Materials:
-
Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40% in water)
-
Dibutyl phosphate (DBP)
-
Deionized water
-
Suitable organic solvent (e.g., isopropanol, ethanol)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve a known molar amount of dibutyl phosphate in a minimal amount of a suitable organic solvent.
-
Neutralization: While stirring, slowly add an equimolar amount of tetrabutylammonium hydroxide solution to the dibutyl phosphate solution. The reaction is typically exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Solvent Removal: After the addition is complete and the reaction mixture has cooled to room temperature, remove the solvent and water using a rotary evaporator under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified crystals under vacuum to obtain the final Tetrabutylammonium dibutyl phosphate product.
Core Applications
Tetrabutylammonium dibutyl phosphate's primary utility lies in its function as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) and as a phase-transfer catalyst in organic synthesis.
Ion-Pairing Reagent in HPLC
In reversed-phase HPLC, ion-pairing reagents are used to enhance the retention and separation of ionic or highly polar analytes on a nonpolar stationary phase. The tetrabutylammonium cation in TBADP forms an ion pair with acidic analytes, effectively neutralizing their charge and increasing their hydrophobicity. This leads to stronger retention on the reversed-phase column, allowing for better separation from other components in a mixture.[3][4][5]
This protocol provides a general framework for the analysis of acidic pharmaceutical compounds.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Tetrabutylammonium dibutyl phosphate
-
HPLC-grade acetonitrile (B52724) and water
-
pH meter and appropriate buffers (e.g., phosphate buffer)
Mobile Phase Preparation (Isocratic):
-
Prepare a buffer solution of the desired pH (typically between 6 and 8 for acidic analytes). A common choice is a phosphate buffer.
-
Dissolve a specific concentration of Tetrabutylammonium dibutyl phosphate in the aqueous buffer. A typical starting concentration is 5-10 mM.
-
Mix the aqueous phase with the organic modifier (acetonitrile) in the desired ratio (e.g., 60:40 v/v aqueous:acetonitrile). The exact ratio will need to be optimized for the specific analyte.
-
Degas the mobile phase before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the analyte.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard solutions of the acidic drug in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the analyte.
Phase-Transfer Catalyst
Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically an aqueous and an organic phase).[6] The tetrabutylammonium cation of TBADP can transport the dibutyl phosphate anion (or another anion present in the aqueous phase) into the organic phase, where it can react with an organic substrate.[6] This overcomes the insolubility of the ionic reactant in the organic solvent, leading to faster reaction rates and higher yields.
This protocol outlines a general procedure for the alkylation of a nucleophile using TBADP as a phase-transfer catalyst.
Materials:
-
Nucleophile (e.g., a phenol (B47542) or an alcohol)
-
Alkylating agent (e.g., an alkyl halide)
-
Tetrabutylammonium dibutyl phosphate
-
Aqueous base solution (e.g., 50% NaOH)
-
Organic solvent (e.g., toluene, dichloromethane)
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the nucleophile and the alkylating agent in the organic solvent.
-
Addition of Catalyst and Base: Add a catalytic amount of Tetrabutylammonium dibutyl phosphate (typically 1-5 mol%) to the mixture. Then, add the aqueous base solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, separate the two phases using a separatory funnel.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or distillation.
Role in Drug Development
Beyond its analytical applications, the components of Tetrabutylammonium dibutyl phosphate have potential roles in drug formulation and delivery. Quaternary ammonium salts, in general, are being explored as excipients to enhance the solubility and permeability of drugs.[7][8] The lipophilic nature of the tetrabutylammonium cation can facilitate the transport of associated drug molecules across biological membranes. However, specific data on the use of TBADP in final drug formulations is limited, and its application would require thorough toxicological evaluation. While some studies have investigated the use of phosphate buffers in ophthalmic formulations, the use of dibutyl phosphate specifically as an excipient is not well-documented.[9][10]
Safety and Handling
Tetrabutylammonium dibutyl phosphate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions. As a general guideline, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when working with this compound. The substance should be used in a well-ventilated area or a fume hood.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for any specific use without further validation and adherence to safety and regulatory guidelines.
References
- 1. Tetrabutylammonium dibutyl phosphate | C24H54NO4P | CID 21224710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium dibutyl phosphate | 29536-33-2 [sigmaaldrich.com]
- 3. km3.com.tw [km3.com.tw]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. colorcon.com [colorcon.com]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Ophthalmic Formulations: The Good, The Bad and The Ugly | Farmigea Ophthalmics [farmigea.co.uk]
- 10. Ophthalmic Preparations | Pharmlabs [pharmlabs.unc.edu]
